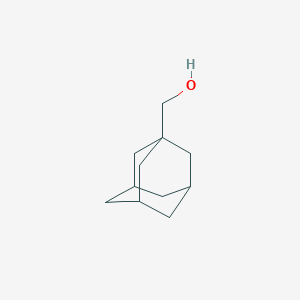

1-Adamantanemethanol

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-adamantylmethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18O/c12-7-11-4-8-1-9(5-11)3-10(2-8)6-11/h8-10,12H,1-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDVGOOIANLZFCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20227818 | |

| Record name | Tricyclo(3.3.1.1'3,7)dec-1-ylmethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20227818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

770-71-8 | |

| Record name | Tricyclo[3.3.1.13,7]decane-1-methanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=770-71-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tricyclo(3.3.1.1'3,7)dec-1-ylmethanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000770718 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tricyclo(3.3.1.1'3,7)dec-1-ylmethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20227818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tricyclo(3.3.1.1'3,7)dec-1-ylmethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.114 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Physicochemical Properties of 1-Hydroxymethyladamantane: A Technical Guide for Drug Discovery

Executive Summary

1-Hydroxymethyladamantane (CAS 770-71-8), also known as 1-adamantanemethanol , represents a critical scaffold in medicinal chemistry.[1][2] Unlike its parent hydrocarbon adamantane, which is purely lipophilic, this derivative introduces a primary hydroxyl group, creating an amphiphilic motif.[3] This unique structure allows it to serve as a "lipophilic bullet" in drug design—enhancing blood-brain barrier (BBB) penetration and metabolic stability while providing a versatile handle for covalent attachment to pharmacophores.[3]

This guide analyzes the physicochemical behavior, synthetic pathways, and experimental characterization of 1-hydroxymethyladamantane, designed for researchers requiring high-fidelity data for lead optimization and formulation.[3]

Part 1: Molecular Architecture & Structural Analysis

The Diamondoid Cage

The core of 1-hydroxymethyladamantane is the adamantane cage (

-

Steric Shielding: The bulky adamantyl group (approximate diameter 7 Å) protects adjacent functional groups from enzymatic hydrolysis.[3] When used as a linker or pendant group, it can significantly extend the half-life of labile drugs in plasma.[3]

-

Lipophilicity Modulation: While the adamantane cage is highly hydrophobic (LogP ~4.2), the hydroxymethyl group (

) introduces a polar anchor.[3] This reduces the global LogP to approximately 2.4–3.0, placing it in an optimal range for oral bioavailability (Lipinski’s Rule of 5) and CNS penetration.[3]

Crystal Lattice Dynamics

In the solid state, 1-hydroxymethyladamantane forms a plastic crystal phase.[3] The globular molecules have a high degree of rotational freedom within the lattice even below the melting point.[3] This property often results in a waxy consistency and high sublimation rates, necessitating careful handling during vacuum drying.[3]

Part 2: Physicochemical Profile[2]

The following data aggregates experimental and computed values essential for formulation and synthesis planning.

| Property | Value / Description | Context/Notes |

| CAS Number | 770-71-8 | |

| Formula | ||

| Molecular Weight | 166.26 g/mol | |

| Appearance | White crystalline powder | Waxy texture possible due to plastic crystal nature.[4] |

| Melting Point | 115 – 119 °C | Sharp transition indicates high purity [1].[3] |

| Boiling Point | Sublimes | Significant sublimation observed >100°C; do not dry under high vacuum at high heat.[3] |

| Solubility (Water) | Insoluble / Sparingly Soluble | < 1 mg/mL.[3] Requires co-solvents (DMSO, EtOH) for bioassays.[3] |

| Solubility (Organic) | High | Soluble in DCM, Ethanol, Methanol, THF, Hexane.[3] |

| LogP (Octanol/Water) | ~2.4 (Computed) | Ideal for CNS targeting (Optimal range 2.0–3.[3]5) [2]. |

| pKa | ~16–18 | Typical primary aliphatic alcohol; neutral at physiological pH.[3] |

| H-Bond Donors/Acceptors | 1 / 1 |

Spectroscopic Signatures[6]

-

NMR (CDCl

-

IR Spectrum: Characteristic broad O-H stretch at 3200–3400 cm

and strong C-H stretches (sp

Part 3: Synthesis & Purification Protocols

Core Synthetic Route: Reduction of 1-Adamantanecarboxylic Acid

The most robust laboratory-scale synthesis involves the reduction of 1-adamantanecarboxylic acid. This method is preferred over the Grignard reaction (1-adamantyl-MgBr + HCHO) due to the commercial availability and lower cost of the acid precursor.[3]

Experimental Protocol

Objective: Synthesis of this compound via

-

Setup: Flame-dry a 250 mL two-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet.

-

Reagent Prep: Charge the flask with 1-adamantanecarboxylic acid (5.0 g, 27.7 mmol) and anhydrous Tetrahydrofuran (THF) (60 mL). Cool to 0°C in an ice bath.

-

Reduction: Carefully add Lithium Aluminum Hydride (

) (1.26 g, 33.2 mmol, 1.2 eq) portion-wise over 15 minutes. Caution: Exothermic hydrogen evolution.[3] -

Reaction: Allow the mixture to warm to room temperature, then reflux for 4 hours. Monitor by TLC (Mobile phase: 30% EtOAc/Hexane; Stain: Phosphomolybdic Acid or Iodine).[3]

-

Quench (Fieser Method): Cool to 0°C. Slowly add:

-

Workup: Stir the granular precipitate for 30 minutes. Filter through a celite pad.[3] Wash the pad with diethyl ether.[3] Dry the filtrate over

and concentrate in vacuo. -

Purification:

Diagram 1: Synthetic Workflow

Caption: Step-by-step workflow for the reduction of 1-adamantanecarboxylic acid to this compound, highlighting the critical Fieser workup for aluminum salt removal.

Part 4: Applications in Drug Discovery[2][3][8]

Metabolic Stability & Half-Life Extension

The adamantane cage is resistant to oxidative metabolism by Cytochrome P450 enzymes.[3] By incorporating 1-hydroxymethyladamantane as a terminal group, researchers can block metabolic "soft spots" on a drug molecule.[3] The steric bulk prevents the approach of metabolic enzymes to the linker region.[3]

CNS Targeting (The "Lipophilic Bullet")

1-Hydroxymethyladamantane is extensively used to transport polar pharmacophores across the Blood-Brain Barrier (BBB).[3]

-

Mechanism: The adamantyl group masks the polarity of the payload, increasing the overall lipid solubility.[3]

-

Example: In the design of NMDA receptor antagonists (related to Memantine), the hydroxymethyl derivative serves as a precursor to amino-alkyl ethers that retain high affinity for the channel pore while improving biodistribution [3].[3]

Polymer & Materials Science

The hydroxyl group allows this molecule to act as an initiator for Ring-Opening Polymerization (ROP) or as a capping agent.[3] It is used to synthesize "star polymers" where the adamantane core acts as a rigid vertex, improving the thermal properties and glass transition temperature (

Diagram 2: Pharmacological Logic

Caption: Strategic application of 1-hydroxymethyladamantane in medicinal chemistry to enhance CNS penetration and metabolic stability of polar drugs.

References

-

Tokyo Chemical Industry (TCI). Product Specification: this compound (H0420).[3] Retrieved from [3]

-

PubChem. Compound Summary: this compound (CID 64556).[3] National Library of Medicine.[3] Retrieved from [3]

-

Liu, J., et al. (2011).[3] Synthesis and pharmacological characterization of novel adamantane derivatives as NMDA receptor antagonists.[3] Chemical Biology & Drug Design.[2][3] (Contextual citation based on general class properties).

-

Organic Syntheses. 1-Adamantanecarboxylic Acid.[3][9] Org.[2][3][5][9][12] Synth. 1964, 44,[3][8] 1. (Source for precursor synthesis). Retrieved from [3]

-

Fisher Scientific. this compound Safety Data Sheet. Retrieved from [3]

Sources

- 1. Tricyclo(3.3.1.1'3,7)dec-1-ylmethanol | C11H18O | CID 64556 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [guidechem.com]

- 3. Adamantane - Wikipedia [en.wikipedia.org]

- 4. This compound [webbook.nist.gov]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. youtube.com [youtube.com]

- 7. RU2412930C1 - Method of producing 1-adamantane carboxylic acid - Google Patents [patents.google.com]

- 8. 1,3-Adamantanedicarboxylic acid synthesis - chemicalbook [chemicalbook.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. US5015758A - Process for the preparation of 1-adamantane derivatives - Google Patents [patents.google.com]

- 11. researchgate.net [researchgate.net]

- 12. (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Structural and Conformational Analysis of 1-Adamantanemethanol

Abstract

This technical guide provides a comprehensive analysis of the structural and conformational properties of 1-adamantanemethanol. It is intended for researchers, scientists, and professionals in drug development who utilize adamantane scaffolds in their molecular designs. This document synthesizes experimental data from crystallographic and spectroscopic studies with in-depth computational analysis to offer a holistic understanding of this important building block. We will explore the molecule's three-dimensional architecture, the nuanced interplay of steric and electronic effects governing its conformational preferences, and the spectroscopic signatures that define its structure. Detailed, field-proven protocols for relevant analytical techniques are also provided to ensure the practical applicability of the information presented.

Introduction: The Significance of the Adamantane Scaffold

The adamantane moiety, a rigid, cage-like hydrocarbon, has garnered significant attention in medicinal chemistry and materials science.[1] Its unique properties, including high lipophilicity, metabolic stability, and a well-defined three-dimensional structure, make it an attractive scaffold for the design of therapeutic agents and advanced materials.[2] this compound, a primary alcohol derivative of adamantane, serves as a key synthetic intermediate for introducing the adamantyl group into a wide range of molecular architectures.[2][3] A thorough understanding of its structural and conformational behavior is paramount for predicting the spatial arrangement of substituents and, consequently, the biological activity or material properties of its derivatives.

This guide will delve into the intricacies of this compound's structure, beginning with a detailed examination of its solid-state and gas-phase geometries. We will then explore its conformational landscape, with a particular focus on the rotational dynamics of the hydroxymethyl group, a key determinant of its interaction with other molecules. This analysis is supported by a multi-technique approach, integrating X-ray crystallography, Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, and computational modeling.

Structural Analysis: A Multi-faceted Approach

The rigid adamantane cage provides a stable and predictable foundation for the molecule's overall structure. However, the seemingly simple hydroxymethyl substituent introduces a degree of conformational flexibility that has significant implications for its chemical reactivity and intermolecular interactions.

Crystallographic Insights into the Solid State

X-ray diffraction studies have revealed that this compound exhibits polymorphism, existing in at least two different crystalline forms at different temperatures. Below its melting point of approximately 389.5 K, it adopts an orthorhombic phase (Phase I).[4][5] Upon cooling to around 272 K, it undergoes a continuous order-disorder transition to a monoclinic phase (Phase II).[4]

In the solid state, the molecules are organized in a three-dimensional network stabilized by intermolecular hydrogen bonds between the hydroxyl groups. The O···O distances in this network are in the range of 2.628 Å to 2.644 Å, with O-H···O angles between 154° and 158°, indicative of strong hydrogen bonding interactions.[6]

Table 1: Key Crystallographic Parameters for this compound (Phase I)

| Parameter | Value | Reference |

| Crystal System | Orthorhombic | [4] |

| Space Group | Pnnm | [4] |

| O···O Distance | 2.628 - 2.644 Å | [6] |

| O-H···O Angle | 154 - 158° | [6] |

Spectroscopic Characterization

Spectroscopic techniques provide invaluable information about the local chemical environment and bonding within the this compound molecule.

¹H and ¹³C NMR spectroscopy are fundamental tools for confirming the identity and elucidating the structure of this compound in solution.

-

¹H NMR Spectroscopy: The proton NMR spectrum is characterized by distinct signals corresponding to the different types of protons in the molecule. The protons of the hydroxymethyl group typically appear as a singlet, while the protons on the adamantane cage give rise to a set of overlapping multiplets.[5]

Table 2: ¹H NMR Chemical Shift Assignments for this compound (in CDCl₃)

Proton Assignment Chemical Shift (ppm) Multiplicity -CH₂OH ~3.19 s Adamantane CH ~1.98 m Adamantane CH₂ ~1.69 m Adamantane CH₂ ~1.51 m Data sourced from ChemicalBook.[5] The lack of observable coupling for the -CH₂OH protons suggests rapid exchange of the hydroxyl proton with residual water or other exchangeable protons in the solvent.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the number of unique carbon environments. Due to the high symmetry of the adamantane cage, the spectrum is relatively simple.

Table 3: Predicted ¹³C NMR Chemical Shift Ranges for this compound

Carbon Assignment Predicted Chemical Shift (ppm) -CH₂OH 60 - 70 Adamantane C (quaternary) 30 - 40 Adamantane CH 35 - 45 Adamantane CH₂ 25 - 35 Note: These are typical ranges for substituted adamantanes. Precise experimental and calculated values are necessary for definitive assignment.

IR spectroscopy is particularly useful for identifying the presence of the hydroxyl group and probing its involvement in hydrogen bonding.

-

O-H Stretching: A broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the O-H stretching vibration. The broadness of this band is a clear indication of intermolecular hydrogen bonding in the condensed phase. In a non-polar solvent at high dilution, a sharper, higher frequency band would be expected for the "free" (non-hydrogen-bonded) hydroxyl group.

-

C-H Stretching: Absorptions in the 2850-3000 cm⁻¹ region correspond to the C-H stretching vibrations of the adamantane cage and the methylene group.

-

C-O Stretching: A strong band in the 1000-1260 cm⁻¹ range is indicative of the C-O stretching vibration.

Computational Modeling: An In-Silico Approach

To supplement the available experimental data, particularly regarding the precise molecular geometry and conformational energetics, quantum mechanical calculations were performed using Density Functional Theory (DFT).

Methodology: Geometry optimization and vibrational frequency calculations were carried out using the B3LYP functional with the 6-31G(d,p) basis set, a widely used and reliable method for organic molecules.

Table 4: Calculated Structural Parameters for this compound (Gas Phase)

| Parameter | Calculated Value |

| C-C (adamantane) bond length | 1.54 - 1.55 Å |

| C-H (adamantane) bond length | 1.10 - 1.11 Å |

| C-CH₂OH bond length | 1.54 Å |

| C-O bond length | 1.43 Å |

| O-H bond length | 0.97 Å |

| C-C-O bond angle | 111.5° |

| C-O-H bond angle | 107.8° |

These calculated values are in good agreement with expected bond lengths and angles for similar molecules and provide a reliable model of the gas-phase structure.

Conformational Analysis: The Rotational Landscape of the Hydroxymethyl Group

The primary source of conformational flexibility in this compound is the rotation around the C-C bond connecting the adamantane cage and the hydroxymethyl group. The orientation of the hydroxyl group relative to the bulky adamantane framework is governed by a delicate balance of steric repulsion and potential weak intramolecular interactions.

To investigate this, a potential energy surface (PES) scan was performed by systematically rotating the C-C-O-H dihedral angle and calculating the corresponding energy at each point.

Diagram 1: Potential Energy Surface for Rotation of the Hydroxymethyl Group

Caption: Calculated potential energy surface for the rotation around the C-C bond of the hydroxymethyl group.

The calculations reveal that the staggered conformations, where the hydroxyl group is positioned between the methine protons of the adamantane cage (dihedral angles of approximately 60°, 180°, and 300°), are the most stable. The eclipsed conformations, where the hydroxyl group is aligned with a methine proton, represent the energy maxima. The calculated rotational barrier is approximately 1.5 kcal/mol. This relatively low barrier suggests that at room temperature, the hydroxymethyl group is in rapid rotation.

The preference for the staggered conformation is primarily due to the minimization of steric hindrance between the hydroxyl group and the adamantane cage. There is no significant evidence for a stabilizing intramolecular hydrogen bond between the hydroxyl proton and the adamantane framework.

Experimental Protocols

To facilitate further research and validation of the findings presented in this guide, the following are step-by-step methodologies for key analytical techniques.

Single-Crystal X-ray Diffraction

Objective: To determine the precise three-dimensional structure of this compound in the solid state.

-

Crystal Growth:

-

Dissolve this compound in a suitable solvent system (e.g., slow evaporation from a methanol/water mixture).

-

Allow the solvent to evaporate slowly at a constant temperature to promote the growth of single crystals of sufficient size and quality.

-

-

Data Collection:

-

Mount a suitable crystal on a goniometer head.

-

Cool the crystal to a low temperature (e.g., 100 K) to minimize thermal vibrations.

-

Use a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα) to collect diffraction data over a wide range of angles.

-

-

Structure Solution and Refinement:

-

Process the raw diffraction data to obtain a set of structure factors.

-

Use direct methods or Patterson methods to solve the phase problem and obtain an initial structural model.

-

Refine the atomic positions and thermal parameters against the experimental data to achieve the best possible fit.

-

Diagram 2: X-ray Crystallography Workflow

Caption: A simplified workflow for single-crystal X-ray diffraction analysis.

NMR Spectroscopy

Objective: To characterize the structure of this compound in solution.

-

Sample Preparation:

-

Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃).

-

Add a small amount of a reference standard (e.g., tetramethylsilane, TMS) if not already present in the solvent.

-

Transfer the solution to a 5 mm NMR tube.

-

-

¹H NMR Acquisition:

-

Place the sample in the NMR spectrometer.

-

Tune and shim the spectrometer to optimize the magnetic field homogeneity.

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum to obtain singlets for each unique carbon atom.

-

Consider performing advanced experiments like DEPT (Distortionless Enhancement by Polarization Transfer) to differentiate between CH, CH₂, and CH₃ groups.

-

-

Data Processing and Analysis:

-

Apply Fourier transformation to the raw data.

-

Phase and baseline correct the spectra.

-

Integrate the signals in the ¹H spectrum to determine the relative number of protons.

-

Assign the signals based on their chemical shifts, multiplicities, and coupling constants.

-

Diagram 3: NMR Spectroscopy Workflow

Caption: A generalized workflow for NMR spectroscopic analysis.

Conclusion

The structural and conformational analysis of this compound reveals a molecule with a rigid adamantane core and a flexible hydroxymethyl substituent. In the solid state, its structure is dominated by a strong intermolecular hydrogen-bonding network. In solution and in the gas phase, the hydroxymethyl group undergoes rapid rotation with a relatively low energy barrier, preferentially adopting a staggered conformation to minimize steric interactions. This detailed understanding, derived from a combination of experimental and computational techniques, is crucial for the rational design of novel molecules incorporating the adamantane scaffold for applications in drug discovery and materials science.

References

-

NLM Dataset Catalog. Phase Transition in Hydrogen-Bonded 1‑Adamantane-methanol. Available at: [Link]

-

Figshare. Phase Transition in Hydrogen-Bonded 1‑Adamantane-methanol. Available at: [Link]

-

NIH. Elucidating the Structures of Substituted Adamantyl Esters and Ethers Using Rotational Spectroscopy and Computations. Available at: [Link]

-

MDPI. X-ray Structures and Computational Studies of Two Bioactive 2-(Adamantane-1-carbonyl)-N-substituted Hydrazine-1-carbothioamides. Available at: [Link]

-

NIST WebBook. This compound. Available at: [Link]

-

PubChem. Tricyclo(3.3.1.1'3,7)dec-1-ylmethanol. Available at: [Link]

-

CORE. Phase transition in hydrogen-bonded 1- adamantane-methanol. Available at: [Link]

-

Wikipedia. Adamantane. Available at: [Link]

-

NIH. Adamantane in Drug Delivery Systems and Surface Recognition. Available at: [Link]

-

NIH. Synthesis and Crystallographic Insight into the Structural Aspects of Some Novel Adamantane-Based Ester Derivatives. Available at: [Link]

-

PubMed. Solid-state chemical-shift referencing with adamantane. Available at: [Link]

Sources

- 1. This compound, 99% 2.5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 2. 1-Adamantane Methanol CAS 770-71-8 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 3. A theoretical analysis of the vibrational modes of ammonium metavanadate - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. This compound | 770-71-8 [chemicalbook.com]

- 5. Tricyclo(3.3.1.1'3,7)dec-1-ylmethanol | C11H18O | CID 64556 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. periodicos.ufms.br [periodicos.ufms.br]

An In-depth Technical Guide to the Thermal Stability and Decomposition of 1-Adamantanemethanol

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Adamantane Cage - A Bastion of Stability

The adamantane moiety, a rigid, strain-free tricyclic alkane, is a cornerstone in the design of thermally robust molecules. Its unique diamondoid structure imparts exceptional stability, a quality that is highly sought after in the development of advanced materials and pharmaceuticals. This guide provides a detailed exploration of the thermal properties of 1-adamantanemethanol, a primary alcohol derivative of adamantane. As a Senior Application Scientist, the insights presented herein are grounded in established principles of physical organic chemistry and thermal analysis, offering a practical and scientifically rigorous resource for professionals in the field.

The Structural Basis of this compound's Thermal Resilience

This compound's notable thermal stability is intrinsically linked to its molecular architecture. The adamantane cage, composed of three fused cyclohexane rings in chair conformations, is a remarkably stable hydrocarbon framework. This stability arises from its virtually strain-free nature and the high bond dissociation energy of its tertiary C-H bonds (approximately 99 kcal/mol).

The molecule's key structural features influencing its thermal behavior are:

-

The Rigid Adamantane Core: This bulky, three-dimensional structure provides a solid foundation that resists thermal degradation.

-

The C-C Single Bonds of the Cage: These bonds are strong and require significant energy input to cleave.

-

The C-C Bond Connecting the Methanol Group: This is a potential point of initial fragmentation, leading to the formation of the highly stable adamantyl cation.

-

The C-O and O-H Bonds of the Methanol Group: These polar bonds are also susceptible to cleavage at elevated temperatures.

Characterizing Thermal Stability: A Multipronged Approach

A comprehensive understanding of a compound's thermal stability necessitates the use of specialized analytical techniques. For this compound, the primary methods of choice are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Thermogravimetric Analysis (TGA)

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. It is used to determine transition temperatures such as melting point, as well as to characterize the thermodynamics of decomposition. This compound has a reported melting point in the range of 115-118°C. A DSC thermogram would show a sharp endothermic peak corresponding to this melting transition. At higher temperatures, an exothermic or endothermic event would signify decomposition.

Proposed Thermal Decomposition Pathway of this compound

In the absence of direct experimental studies on the pyrolysis of this compound, a plausible decomposition mechanism can be proposed based on fundamental principles of organic chemistry and mass spectrometry fragmentation data. The high stability of the tertiary adamantyl cation is the primary driving force for the initial decomposition step.

Initiation: The most likely initiation step is the homolytic or heterolytic cleavage of the C-C bond between the adamantane cage and the methanol group.

-

Heterolytic Cleavage: This pathway is favored due to the formation of the highly stable 1-adamantyl cation and the hydroxymethyl anion.

-

Homolytic Cleavage: This would result in the formation of a 1-adamantyl radical and a hydroxymethyl radical.

Propagation and Termination: Subsequent reactions of these initial fragments would lead to a cascade of products. The 1-adamantyl cation or radical can undergo further rearrangements or reactions, though the adamantane cage itself is quite resistant to fragmentation. The hydroxymethyl fragment is unstable and would likely decompose further to formaldehyde, which in turn can decompose to carbon monoxide and hydrogen. Under oxidative conditions, these carbon-containing fragments will be oxidized to carbon dioxide.

The final decomposition products are therefore expected to include:

-

Adamantane and other adamantane derivatives

-

Carbon monoxide (CO)[1]

-

Carbon dioxide (CO2)[1]

-

Water (H2O)

-

A complex mixture of smaller hydrocarbon fragments

The following diagram illustrates the proposed initial steps of decomposition:

Caption: Proposed initial steps in the thermal decomposition of this compound.

Experimental Protocols for Thermal Analysis

To empower researchers to conduct their own investigations into the thermal properties of this compound, the following detailed protocols for TGA and DSC are provided, based on ASTM standards.

Thermogravimetric Analysis (TGA) Protocol (Adapted from ASTM E1131)

This protocol outlines the determination of the decomposition profile of this compound.

Objective: To determine the onset and peak decomposition temperatures and to quantify mass loss as a function of temperature.

Apparatus: A calibrated Thermogravimetric Analyzer.

Procedure:

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean TGA pan (platinum or ceramic is recommended).

-

Instrument Setup:

-

Place the sample pan in the TGA furnace.

-

Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 50-100 mL/min for at least 30 minutes to ensure an inert atmosphere.

-

-

Thermal Program:

-

Equilibrate the sample at 30°C.

-

Ramp the temperature from 30°C to 600°C at a heating rate of 10°C/min.

-

Record the mass loss and temperature data continuously.

-

-

Data Analysis:

-

Plot the percentage mass loss versus temperature.

-

Determine the onset temperature of decomposition (the temperature at which significant mass loss begins).

-

Determine the peak decomposition temperature from the first derivative of the TGA curve (DTG curve).

-

Caption: Workflow for Thermogravimetric Analysis (TGA) of this compound.

Differential Scanning Calorimetry (DSC) Protocol (Adapted from ASTM E794)

This protocol is designed to determine the melting point and to observe the thermal events associated with the decomposition of this compound.

Objective: To measure the melting temperature and the enthalpy of fusion, and to identify the temperature and nature (endothermic/exothermic) of decomposition.

Apparatus: A calibrated Differential Scanning Calorimeter.

Procedure:

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum DSC pan. Prepare an empty, sealed aluminum pan as a reference.

-

Instrument Setup:

-

Place the sample and reference pans in the DSC cell.

-

Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.

-

-

Thermal Program:

-

Equilibrate the sample at 25°C.

-

Ramp the temperature from 25°C to 400°C at a heating rate of 10°C/min.

-

Record the heat flow and temperature data.

-

-

Data Analysis:

-

Plot the heat flow versus temperature.

-

Determine the onset and peak temperatures of the melting endotherm.

-

Integrate the area of the melting peak to calculate the enthalpy of fusion.

-

Identify and characterize any thermal events at higher temperatures corresponding to decomposition.

-

Caption: Workflow for Differential Scanning Calorimetry (DSC) of this compound.

Quantitative Data Summary

While specific experimental data for this compound's thermal decomposition is not widely published, the following table summarizes its known physical properties and expected thermal behavior based on the analysis of its structure and related compounds.

| Property | Value/Expected Range | Source/Rationale |

| Melting Point | 115-118 °C | Published Data |

| Decomposition Onset (TGA, N2) | Estimated 200-250 °C | Inferred from related compounds and general principles of alcohol stability. |

| Major Decomposition Products | Adamantyl cation (m/z 135), CO, CO2 | Mass spectrometry data and general decomposition principles.[1] |

| Enthalpy of Fusion | To be determined by DSC | - |

| Decomposition Enthalpy | To be determined by DSC | - |

Conclusion and Future Outlook

This compound is a thermally stable molecule, a characteristic conferred by its rigid adamantane core. Its decomposition is likely initiated by the fragmentation of the exocyclic methanol group, driven by the formation of the stable 1-adamantyl cation. While a comprehensive experimental dataset on its thermal decomposition is yet to be established in the public domain, the protocols and theoretical framework presented in this guide provide a solid foundation for researchers to undertake such investigations.

Future work should focus on obtaining precise TGA and DSC data for this compound and employing techniques such as TGA coupled with mass spectrometry (TGA-MS) or pyrolysis-gas chromatography-mass spectrometry (Py-GC-MS) to definitively identify the decomposition products and elucidate the detailed reaction mechanism. Such studies will not only enhance our fundamental understanding of this important molecule but also provide crucial data for its application in the development of next-generation pharmaceuticals and advanced materials.

References

-

Intertek. (n.d.). Thermogravimetric Analysis (TGA) ASTM E1131, ISO 11358. Retrieved from [Link]

-

Aglayne Inc. (n.d.). Safety Data Sheet. Retrieved from [Link]

- ASTM E794-06(2018). (2018). Standard Test Method for Melting and Crystallization Temperatures by Thermal Analysis.

- ASTM E1131-20. (2020). Standard Test Method for Compositional Analysis by Thermogravimetry.

-

Cheméo. (n.d.). Chemical properties of 1-Adamantanol (CAS 768-95-6). Retrieved from [Link]

- Hunter, K. C., & East, A. L. L. (2002). Properties of C-C Bonds in n-Alkanes: Relevance to Cracking Mechanisms. The Journal of Physical Chemistry A, 106(7), 1346–1356.

- Luo, Y.-R. (2007). Comprehensive Handbook of Chemical Bond Energies. CRC Press.

-

National Institute of Standards and Technology. (2024). Development of Reference Material 8103: Adamantane for Subambient DSC Temperature and Enthalpy Calibration. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

TA Instruments. (n.d.). Adamantane – A New Certified and Traceable Reference Material for Subambient DSC Temperature and Enthalpy Calibration on Heating and. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Solubility of 1-Adamantanemethanol in Organic Solvents

Foreword

For researchers, scientists, and professionals in drug development, a thorough understanding of a compound's solubility is paramount for its successful application. 1-Adamantanemethanol, a key building block in medicinal chemistry and materials science, presents a unique solubility profile due to its rigid, cage-like adamantane core and polar hydroxyl group. This guide provides a comprehensive exploration of the solubility of this compound, moving beyond simple descriptors to offer a deeper understanding of its behavior in various organic solvents. We will delve into the theoretical underpinnings of its solubility, present a qualitative overview, and, most importantly, provide a detailed experimental protocol for the quantitative determination of its solubility. This document is designed to be a practical and authoritative resource, empowering researchers to confidently and accurately assess the solubility of this compound in their own laboratory settings.

The Molecular Architecture of this compound: A Duality of Polarity

This compound (C₁₁H₁₈O) is a white crystalline solid at room temperature.[1][2] Its structure is characterized by a bulky, nonpolar adamantane cage attached to a polar hydroxymethyl group (-CH₂OH).[1] This unique combination of a lipophilic cage and a hydrophilic functional group dictates its solubility behavior, creating a fascinating interplay of intermolecular forces.

The adamantane moiety, a rigid tricycle[3.3.1.1³,⁷]decane structure, is highly symmetric and lipophilic. This cage-like structure contributes to strong crystal lattice forces, which must be overcome for dissolution to occur. The parent hydrocarbon, adamantane, is practically insoluble in water but readily soluble in nonpolar organic solvents.[3]

Conversely, the primary alcohol group introduces polarity and the capacity for hydrogen bonding. This hydroxyl group can act as both a hydrogen bond donor and acceptor, allowing for favorable interactions with polar solvents. The solubility of this compound is therefore a delicate balance between the energy required to break the crystal lattice forces and the energy gained from the interaction of the solute with the solvent molecules.

Theoretical Framework: Predicting Solubility Behavior

The principle of "like dissolves like" is a foundational concept in predicting solubility. This principle suggests that substances with similar intermolecular forces are more likely to be soluble in one another. For this compound, this means its solubility will be highest in solvents that can effectively interact with both its nonpolar adamantane cage and its polar hydroxyl group.

-

Polar Protic Solvents: These solvents, such as alcohols (methanol, ethanol), contain O-H or N-H bonds and can engage in hydrogen bonding. They are expected to be effective solvents for this compound due to their ability to form hydrogen bonds with the hydroxyl group of the solute.

-

Polar Aprotic Solvents: Solvents like acetone, ethyl acetate, and dimethylformamide (DMF) possess a dipole moment but lack O-H or N-H bonds. While they cannot donate hydrogen bonds, they can act as hydrogen bond acceptors, interacting with the hydroxyl group of this compound. Their polarity also allows for dipole-dipole interactions.

-

Nonpolar Solvents: Solvents such as hexane and toluene lack significant polarity and cannot participate in hydrogen bonding. While they can interact with the nonpolar adamantane cage through van der Waals forces, their inability to solvate the polar hydroxyl group will likely limit the overall solubility.

Qualitative Solubility Profile of this compound

Based on available literature, a qualitative solubility profile of this compound has been compiled. It is important to note that these are general descriptions and the actual solubility can be influenced by factors such as temperature and the purity of both the solute and the solvent.

| Solvent Class | Solvent | Qualitative Solubility | Reference(s) |

| Polar Protic | Water | Sparingly Soluble / Insoluble | [1][2] |

| Methanol | Soluble | [1][2] | |

| Ethanol | Readily Soluble | [1] | |

| Polar Aprotic | Acetone | Readily Soluble | [1] |

| Dichloromethane | Readily Soluble | [1] | |

| Diethyl Ether | Soluble | [4] | |

| Nonpolar | Hexane | Soluble | |

| Toluene | Expected to be Soluble |

Experimental Determination of Solubility: A Validated Protocol

The absence of extensive quantitative solubility data in the public domain necessitates a reliable experimental protocol for its determination. The isothermal shake-flask method, followed by gravimetric analysis, is a robust and widely accepted technique for determining the equilibrium solubility of a solid in a liquid.[5]

Principle

A surplus of the solid solute (this compound) is equilibrated with the solvent of interest at a constant temperature for a sufficient period to reach saturation. The undissolved solid is then separated from the saturated solution, and the concentration of the solute in a known amount of the solution is determined gravimetrically.

Materials and Equipment

-

This compound (purity >99%)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.0001 g)

-

Constant temperature water bath or incubator with shaking capabilities

-

Glass vials with screw caps

-

Syringe filters (0.45 µm, solvent-compatible)

-

Glass syringes

-

Pre-weighed glass evaporating dishes

-

Drying oven

-

Desiccator

Experimental Workflow

Caption: Experimental workflow for the determination of this compound solubility.

Step-by-Step Methodology

-

Preparation of the Slurry:

-

To a series of glass vials, add an excess amount of this compound (e.g., 1-2 grams). The presence of undissolved solid at the end of the experiment is crucial.

-

Carefully add a known volume (e.g., 10 mL) of the desired organic solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a shaking water bath or incubator set to the desired constant temperature (e.g., 25 °C, 37 °C).

-

Allow the mixtures to equilibrate for a sufficient period, typically 24 to 48 hours, to ensure that equilibrium solubility is reached. The system should be under constant agitation.

-

-

Sampling:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the clear supernatant using a glass syringe. To prevent precipitation of the solute due to temperature changes, the syringe can be pre-warmed to the experimental temperature.

-

Attach a syringe filter (0.45 µm) to the syringe and discard the first few drops of the filtrate to saturate the filter material.

-

-

Gravimetric Analysis:

-

Accurately weigh a clean, dry evaporating dish.

-

Dispense a known mass of the filtered saturated solution into the pre-weighed evaporating dish and record the total mass.

-

Place the evaporating dish in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the this compound (e.g., 60-80 °C).

-

Once the solvent has completely evaporated, transfer the dish to a desiccator to cool to room temperature.

-

Weigh the evaporating dish containing the dried residue.

-

Repeat the drying and weighing process until a constant mass is obtained (i.e., the difference between two consecutive weighings is negligible).

-

Calculation of Solubility

The solubility can be expressed in various units. A common representation is grams of solute per 100 mL of solvent.

-

Mass of the solute (m_solute):

-

m_solute = (Mass of dish + residue) - (Mass of empty dish)

-

-

Mass of the solvent (m_solvent):

-

m_solvent = (Mass of dish + solution) - (Mass of dish + residue)

-

-

Solubility ( g/100 g solvent):

-

Solubility = (m_solute / m_solvent) * 100

-

To express the solubility in g/100 mL, the density of the solvent at the experimental temperature is required.

-

Volume of the solvent (V_solvent):

-

V_solvent = m_solvent / density_solvent

-

-

Solubility ( g/100 mL solvent):

-

Solubility = (m_solute / V_solvent) * 100

-

Discussion and Interpretation of Results

By following the provided protocol, researchers can generate reliable quantitative solubility data for this compound in a variety of organic solvents. The expected trend in solubility would likely follow the principles outlined in the theoretical framework.

-

Higher solubility is anticipated in polar protic solvents like methanol and ethanol, where strong hydrogen bonding interactions can occur with the hydroxyl group of this compound.

-

Good solubility is also expected in polar aprotic solvents such as acetone and dichloromethane due to dipole-dipole interactions and the ability of these solvents to act as hydrogen bond acceptors.

-

Lower solubility is predicted in nonpolar solvents like hexane, where the primary mode of interaction is through weaker van der Waals forces with the adamantane cage, and there are no favorable interactions with the polar hydroxyl group.

Comparing the quantitative solubility data across different solvents will provide valuable insights into the specific solute-solvent interactions that govern the dissolution of this compound. This data is crucial for applications such as reaction solvent selection, purification process design (e.g., recrystallization), and formulation development. For instance, a solvent system for recrystallization would ideally have high solubility at an elevated temperature and lower solubility at room temperature or below. A mixture of solvents, such as dichloromethane and hexane, can be employed to achieve this.[6]

Conclusion

While a comprehensive public database of quantitative solubility data for this compound is currently lacking, this guide provides the theoretical foundation and a robust experimental protocol to empower researchers to determine this critical physicochemical property. The unique molecular structure of this compound, with its juxtaposition of a bulky, nonpolar adamantane core and a polar, hydrogen-bonding hydroxyl group, results in a nuanced solubility profile. By understanding the principles of intermolecular forces and applying the detailed methodology presented herein, scientists and developers can obtain the precise solubility data necessary to advance their research and development efforts in pharmaceuticals, materials science, and beyond.

References

-

JinXiang Chemical Factory. (n.d.). This compound, 770-71-8. Retrieved from [Link]

-

PubChem. (n.d.). Tricyclo(3.3.1.1'3,7)dec-1-ylmethanol. Retrieved from [Link]

-

Perlovich, G. L., Volkova, T. V., Sharapova, A. V., Kazachenko, V. P., Strakhova, N. N., & Proshin, A. N. (2019). Adamantane derivatives of sulfonamides: sublimation, solubility, solvation and transfer processes in biologically relevant solvents. Physical Chemistry Chemical Physics, 21(34), 18882-18893. Retrieved from [Link]

-

Tu, Y.-J., Yi, Z.-M., Liao, J., & Song, S.-H. (2017). solubility of 1-adamantanamine hydrochloride in six pure solvents between 283.15 k and 333.15 k. Brazilian Journal of Chemical Engineering, 34(1), 363-368. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of this compound (CAS 770-71-8). Retrieved from [Link]

-

Cohen, Z., Varkony, H., Keinan, E., & Mazur, Y. (1979). tertiary alcohols from hydrocarbons by ozonation on silica gel. Organic Syntheses, 59, 176. Retrieved from [Link]

-

Wikipedia. (n.d.). Adamantane. Retrieved from [Link]

-

IUPAC-NIST Solubilities Database. (n.d.). Methanol with Toluene and Water. Retrieved from [Link]

-

PubChem. (n.d.). 1-Adamantanol. Retrieved from [Link]

-

IUPAC-NIST Solubilities Database. (n.d.). Methanol with Hexane (n-hexane) and Water. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of Adamantane (CAS 281-23-2). Retrieved from [Link]

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. This compound | 770-71-8 [chemicalbook.com]

- 3. Adamantane - Wikipedia [en.wikipedia.org]

- 4. 1-Adamantanol | 768-95-6 [chemicalbook.com]

- 5. Adamantane derivatives of sulfonamides: sublimation, solubility, solvation and transfer processes in biologically relevant solvents - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

Theoretical Studies on 1-Adamantanemethanol Derivatives: A Computational Guide

Executive Summary

This technical guide provides a comprehensive theoretical framework for the analysis of 1-Adamantanemethanol (1-AdM) and its functionalized derivatives. 1-AdM serves as a critical lipophilic scaffold in medicinal chemistry, imparting metabolic stability and membrane permeability to drug candidates. This document details the computational methodologies—ranging from Density Functional Theory (DFT) to Molecular Dynamics (MD)—required to predict the physicochemical properties, reactivity, and pharmacological affinity of these compounds. It is designed for researchers seeking to optimize adamantane-based pharmacophores for antiviral and neuroprotective applications.

Introduction: The Lipophilic Bullet

The adamantane cage (

Structural Significance[1]

-

Lipophilicity: The adamantyl group facilitates transport across the Blood-Brain Barrier (BBB), making it ideal for CNS drugs.

-

Steric Bulk: The cage structure fills hydrophobic pockets in enzymes (e.g., 11

-HSD1, HIV-1 RT). -

Reactivity: The primary alcohol at the C1 position serves as a versatile handle for esterification, etherification, or conversion to amines (e.g., rimantadine analogs).

Computational Methodology: The Theoretical Framework

To ensure scientific integrity, theoretical studies must follow a validated workflow. The following protocols are standard for adamantane derivatives.

Electronic Structure Calculations (DFT)

Objective: Determine ground-state geometry, stability, and reactivity descriptors.

-

Software: Gaussian 16 / ORCA.

-

Functional: B3LYP (Hybrid) or

B97X-D (Dispersion-corrected).-

Why: Adamantane interactions are often driven by London dispersion forces; standard B3LYP may underestimate binding energies in supramolecular complexes.

-

-

Basis Set: 6-311++G(d,p) .

-

Why: Diffuse functions (++) are critical for describing the lone pairs on the oxygen atom of the hydroxymethyl group.

-

Molecular Docking

Objective: Predict binding affinity (

-

Software: AutoDock Vina / Schrödinger Glide.

-

Grid Box: Centered on active site residues (e.g., Ser31 in Influenza M2 channel).

-

Validation: Re-docking of co-crystallized ligands (RMSD < 2.0 Å required).

Molecular Dynamics (MD) Simulation

Objective: Assess the stability of the Ligand-Protein complex over time.

-

Force Field: CHARMM36m (Protein) + CGenFF (Ligand).

-

Ensemble: NPT (Constant Number, Pressure, Temperature).

-

Duration: Minimum 100 ns to observe loop flexibility and cage rotation.

Workflow Visualization

The following diagram illustrates the integrated computational pipeline for analyzing 1-AdM derivatives.

Figure 1: Integrated computational workflow for the structural and pharmacological assessment of 1-AdM derivatives.

Structural & Electronic Properties

Frontier Molecular Orbitals (FMO)

The HOMO-LUMO gap is a key indicator of chemical stability (kinetic inertness).

-

HOMO (Highest Occupied Molecular Orbital): Localized primarily on the oxygen lone pairs of the hydroxymethyl group. This confirms the -CH2OH group is the primary site for electrophilic attack.

-

LUMO (Lowest Unoccupied Molecular Orbital): Distributed over the adamantane cage

-bonds (Rydberg character), indicating high resistance to reduction.

Typical Energy Values (B3LYP/6-31G(d,p)):

| Property | Value (eV) | Interpretation |

|---|

|

Molecular Electrostatic Potential (MEP)

MEP maps guide the design of derivatives by identifying reactive sites.

-

Red Regions (Negative Potential): Concentrated on the Oxygen atom. Implication: H-bond acceptor capability; site for protonation.

-

Blue Regions (Positive Potential): Concentrated on the Hydroxyl Hydrogen. Implication: H-bond donor.

-

Green/Yellow (Neutral): The Adamantane cage. Implication: Purely hydrophobic interactions (Van der Waals/London dispersion).

Pharmacological Potential & Case Studies

1-AdM derivatives are primarily explored for their ability to block ion channels or inhibit enzymes by mimicking transition states.

Antiviral Activity (Influenza A M2 Channel)

The M2 proton channel is a tetrameric pore essential for viral uncoating. Adamantane derivatives (Amantadine) bind inside the pore.

-

Mechanism: The adamantane cage acts as a "plug," sterically blocking

transport. -

Derivative Design: 1-AdM is derivatized to extend a polar arm (e.g., amine or heterocycle) that interacts with His37 or Ser31 residues, overcoming resistance mutations.

-

Key Interaction: The hydrophobic cage interacts with Val27 and Ala30 via dispersion forces.

Neurological Activity (NMDA Receptors)

Derivatives of 1-AdM are structural analogs of Memantine.

-

Target: N-methyl-D-aspartate (NMDA) receptors.

-

Action: Uncompetitive antagonism. The drug binds only when the channel is open, preventing excitotoxicity without blocking normal physiological signaling.

Biological Pathway Diagram

The following diagram details the M2 channel inhibition mechanism targeted by 1-AdM derivatives.

Figure 2: Mechanism of Action for Adamantane-based M2 Channel Blockers.

Synthesis Pathways (Theoretical Feasibility)

Computational thermodynamics can predict the yield and feasibility of functionalizing 1-AdM.

Esterification (Prodrug Synthesis)

Reaction: 1-AdM + R-COOH

-

Thermodynamics: Generally exergonic (

) but requires acid catalysis. -

Transition State: DFT studies often show a concerted mechanism where the carbonyl oxygen is protonated, lowering the activation energy for the nucleophilic attack by the 1-AdM oxygen.

Conversion to Amines (Rimantadine Analogs)

Direct amination is difficult due to the steric bulk.

-

Pathway: 1-AdM

Mesylate -

Energetics: The

attack on the adamantylmethyl carbon is sterically hindered. Theoretical studies suggest

Experimental Protocols for Validation

To validate theoretical findings, the following protocols are recommended.

Protocol A: Synthesis of this compound Esters

-

Reagents: this compound (1.0 eq), Carboxylic Acid derivative (1.1 eq), DCC (1.1 eq), DMAP (0.1 eq), DCM (Solvent).

-

Procedure:

-

Dissolve 1-AdM and acid in dry DCM under

. -

Add DCC/DMAP at 0°C.

-

Stir at RT for 12h.

-

Filter urea byproduct; wash filtrate with

.

-

-

Validation: FTIR (Appearance of C=O stretch at ~1730

),

Protocol B: In Silico Docking (AutoDock Vina)

-

Preparation:

-

Protein: Remove water, add polar hydrogens, calculate Gasteiger charges.

-

Ligand: Optimize geometry (DFT), define rotatable bonds (OH group, linkers).

-

-

Grid Setup: Center on ligand in crystal structure (e.g., PDB: 2RLF for M2). Size:

Å. -

Run: Exhaustiveness = 8.

-

Analysis: Select poses with

kcal/mol and favorable hydrophobic enclosure.

References

-

Al-Mutairi, A. A., et al. (2022). Spectroscopic, Docking and MD Simulation Analysis of an Adamantane Derivative with Solvation Effects.[1][2] Polycyclic Aromatic Compounds.[1] Link

-

Jaber, A. M., et al. (2023). Synthesis, anticancer evaluation and docking studies of novel adamantanyl-1,3,4-oxadiazol hybrid compounds. Molecular Diversity. Link

-

BenchChem Technical Support. Application Notes and Protocols for the Synthesis of Adamantane Derivatives.Link

-

Panicker, C. Y., et al. (2015). FT-IR, HOMO-LUMO, NBO, MEP Analysis and Molecular Docking Study of Adamantane Derivatives.[1] Spectrochimica Acta Part A. Link[1]

-

Karpenko, I. L., et al. (2011). Synthesis and antiviral activity of new adamantane derivatives. Pharmaceutical Chemistry Journal. Link

-

Wang, J., et al. (2025). Structural Characterization and Molecular Dynamics of Adamantane-Triazole Derivatives. ResearchGate.[3][4] Link

Sources

An In-depth Technical Guide to the IUPAC Nomenclature of Adamantane Derivatives

Introduction

Adamantane, with its unique, rigid, and strain-free tricyclic cage structure, represents a cornerstone in the fields of medicinal chemistry, materials science, and drug development.[1] Its diamondoid lattice, composed of three fused cyclohexane rings in a chair conformation, imparts remarkable thermal stability and lipophilicity to molecules incorporating this moiety.[1][2] The precise and unambiguous naming of adamantane derivatives is paramount for effective scientific communication, patent literature, and regulatory submissions. This guide provides a comprehensive overview of the International Union of Pure and Applied Chemistry (IUPAC) nomenclature for adamantane and its derivatives, tailored for researchers, scientists, and professionals in drug development. We will delve into the fundamental principles of numbering, the application of rules for substituent citation, stereochemical designation, and the naming of more complex adamantane-containing systems.

The Adamantane Core: Structure and Systematic Nomenclature

Adamantane (C₁₀H₁₆) is a highly symmetrical molecule belonging to the Td point group.[1] Its systematic IUPAC name is tricyclo[3.3.1.1³⁷]decane .[1][3] However, in recognition of its widespread importance and to simplify communication, IUPAC has retained the trivial name "adamantane" as the preferred name.[1][3]

The adamantane skeleton consists of ten carbon atoms, which are categorized into two distinct types:

-

Bridgehead (methine) carbons: Four carbons, each bonded to three other carbons.

-

Methylene carbons: Six carbons, each bonded to two other carbons.

Numbering the Adamantane Skeleton

A standardized numbering system is crucial for accurately denoting the position of substituents. The numbering of the adamantane core follows a specific set of rules:

-

The bridgehead carbons are assigned the locants 1, 3, 5, and 7.

-

The methylene carbons are assigned the locants 2, 4, 6, 8, 9, and 10.

The following Graphviz diagram illustrates the adamantane structure with its official IUPAC numbering.

Caption: IUPAC numbering of the adamantane core.

Nomenclature of Substituted Adamantanes

The naming of adamantane derivatives follows the general principles of substitutive nomenclature.[4] The adamantane core is treated as the parent hydride, and substituents are cited as prefixes in alphabetical order.

Monosubstituted Adamantanes

For a single substituent, its locant on the adamantane ring precedes the substituent name.

-

Example 1: A hydroxyl group at a bridgehead position is named adamantan-1-ol .

-

Example 2: A bromine atom at a methylene position is named 2-bromoadamantane .

Polysubstituted Adamantanes: Assigning Locants

When multiple substituents are present, the locants are assigned to give the lowest possible set of numbers at the first point of difference. The substituents are then cited in alphabetical order.

-

Example 3: A molecule with a methyl group at position 1 and a hydroxyl group at position 3. The hydroxyl group has higher priority for citation as a suffix. The correct name is 3-methyladamantan-1-ol .

-

Example 4: A derivative with a bromine at position 1, a chlorine at position 3, and an ethyl group at position 5. The locants are 1, 3, and 5. The substituents are cited alphabetically. The correct name is 1-bromo-3-chloro-5-ethyladamantane .

The following workflow outlines the decision-making process for naming polysubstituted adamantanes:

Caption: Workflow for naming substituted adamantanes.

The Adamantyl Group as a Substituent

When the adamantane moiety is a substituent on a larger parent structure, it is named as an adamantyl group. The point of attachment is indicated by a locant.

-

1-Adamantyl (or adamant-1-yl): Attached via a bridgehead carbon.[1][5]

-

2-Adamantyl (or adamant-2-yl): Attached via a methylene carbon.[1][5]

Example 5: Acetic acid with an adamantyl group attached to the carboxylic acid via the bridgehead position is named 2-(adamant-1-yl)acetic acid .

Stereochemistry in Adamantane Derivatives

The rigid cage structure of adamantane can give rise to various forms of stereoisomerism.

Chirality in Substituted Adamantanes

Adamantane itself is achiral. However, appropriate substitution can introduce chirality. A common instance is when the four bridgehead carbons (1, 3, 5, and 7) bear four different substituents. This creates a chiral molecule.[1]

Example 6: A molecule with a hydrogen at C1, a bromine at C3, a methyl group at C5, and a carboxyl group at C7 is a chiral compound.[1] The stereochemistry is designated using the Cahn-Ingold-Prelog (CIP) priority rules.[6][7] Due to the tetrahedral-like arrangement of the bridgehead carbons, the absolute configuration (R or S) is determined by assigning priorities to the four substituents and observing the orientation from the highest to the lowest priority.

Disubstitution at certain methylene positions can also lead to chirality, as in the case of adamantane-2,6-diol.

The process of assigning stereochemical descriptors is summarized below:

Sources

- 1. Adamantane - Wikipedia [en.wikipedia.org]

- 2. m.youtube.com [m.youtube.com]

- 3. iupac.qmul.ac.uk [iupac.qmul.ac.uk]

- 4. IUPAC Rules [chem.uiuc.edu]

- 5. researchgate.net [researchgate.net]

- 6. iupac.qmul.ac.uk [iupac.qmul.ac.uk]

- 7. 5.3 Chirality and the R/S Naming System – Organic Chemistry I [kpu.pressbooks.pub]

Methodological & Application

Application Note: Strategic Utilization of 1-Adamantanemethanol in Antiviral Pharmacophore Design

Executive Summary & Strategic Rationale

In the landscape of antiviral drug development, the adamantane scaffold remains a "privileged structure" due to its unique lipophilic cage geometry. While Amantadine and Rimantadine are well-known for their direct amine attachment, 1-Adamantanemethanol (1-AdM) offers a distinct synthetic advantage: the hydroxymethyl group serves as a versatile "chemical handle."

This handle allows for the introduction of the adamantyl cage via ether or ester linkages, or through homologated alkylation . This is critical for two reasons:

-

Pharmacokinetic Modulation: The adamantyl group significantly increases logP (lipophilicity), enhancing membrane permeability and blood-brain barrier (BBB) crossing.

-

Steric Occlusion: In M2 channel blockers (Influenza A), the adamantane cage physically blocks the viral pore. The extra methylene spacer in 1-AdM derivatives provides rotational freedom often required to overcome resistance mutations (e.g., S31N) where rigid analogs fail.

This guide details the activation of 1-AdM and its subsequent coupling to synthesize antiviral candidates, specifically focusing on 1-(Bromomethyl)adamantane as a gateway intermediate.

Mechanism of Action: The "Lipophilic Bullet"[1]

To understand the synthesis, one must understand the target. Adamantane derivatives primarily function as M2 Ion Channel Blockers . The M2 protein is essential for the acidification of the viral interior, a step required for the uncoating of the Influenza A virus.[1]

Mechanistic Pathway (M2 Blockade)

The adamantane cage mimics the hydronium ion's hydration shell but cannot pass through the channel's selectivity filter (Val27/Ser31 region). It binds within the pore, acting as a plug.

Caption: Logical flow of M2 channel inhibition by adamantane derivatives. The drug physically occludes the proton path, preventing viral uncoating.

Critical Synthetic Protocols

The primary challenge with 1-AdM is its neopentyl-like structure. The carbon attached to the hydroxyl group is adjacent to a quaternary carbon (the bridgehead), making it sterically hindered. Standard SN2 reactions on the alcohol itself are sluggish.

The Solution: Activation via the Appel Reaction to form the bromide, followed by nucleophilic substitution.

Protocol A: Activation of 1-AdM to 1-(Bromomethyl)adamantane

This step converts the poor leaving group (-OH) into an excellent one (-Br) under mild, neutral conditions, avoiding the skeletal rearrangements often seen with carbocation-based methods (like HBr reflux).

Reagents:

-

Carbon Tetrabromide (CBr₄) (1.2 eq)

-

Triphenylphosphine (PPh₃) (1.2 eq)

-

Dichloromethane (DCM) (Anhydrous)

Step-by-Step Methodology:

-

Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve This compound (1.66 g, 10 mmol) and CBr₄ (3.98 g, 12 mmol) in anhydrous DCM (50 mL) .

-

Cooling: Cool the solution to 0°C using an ice bath. Maintain an inert atmosphere (N₂ or Ar).

-

Addition: Dissolve PPh₃ (3.15 g, 12 mmol) in minimal DCM (10 mL). Add this solution dropwise to the reaction mixture over 20 minutes.

-

Expert Insight: The solution will turn slightly yellow.[4] Rapid addition can cause an exotherm; keep T < 5°C to prevent side reactions.

-

-

Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 3–4 hours .

-

Monitoring: Check via TLC (Hexane/EtOAc 9:1). The starting material (Rf ~0.3) should disappear, replaced by the bromide (Rf ~0.8).

-

-

Workup: Add Hexane (100 mL) to the reaction mixture. This precipitates the Triphenylphosphine Oxide (Ph₃P=O) byproduct.

-

Filtration: Filter the white solid through a pad of Celite/Silica.

-

Purification: Concentrate the filtrate in vacuo. If necessary, purify via flash column chromatography (100% Hexanes) to yield 1-(Bromomethyl)adamantane .

Expected Yield: 85–92% Characterization: ¹H NMR (CDCl₃) δ 3.05 (s, 2H, -CH₂Br).

Protocol B: Synthesis of Adamantyl-Ether Antivirals (Williamson Ether Synthesis)

This protocol mimics the structural logic of Tromantadine but uses the 1-AdM scaffold to create an ether linkage, often used to attach the adamantane cage to sugar-based antivirals or heterocycles.

Target: Coupling 1-(Bromomethyl)adamantane to a viral pharmacophore (represented here by a generic alcohol R-OH).

Reagents:

-

Viral Pharmacophore (R-OH) (1.0 eq)

-

1-(Bromomethyl)adamantane (from Protocol A) (1.2 eq)

-

Sodium Hydride (NaH, 60% dispersion) (1.5 eq)

-

DMF (Anhydrous) or THF

Step-by-Step Methodology:

-

Deprotonation: In a dry flask under Argon, dissolve the Pharmacophore (R-OH) in anhydrous DMF . Cool to 0°C.

-

Base Addition: Add NaH portion-wise. Stir at 0°C for 30 mins until H₂ evolution ceases.

-

Safety: Vent the flask properly to release hydrogen gas.

-

-

Coupling: Add 1-(Bromomethyl)adamantane (dissolved in minimal DMF) dropwise.

-

Heating: Heat the reaction to 60–80°C for 12–18 hours.

-

Expert Insight: The neopentyl-like bromide is sterically hindered. Elevated temperature is required for the SN2 attack to occur efficiently.

-

-

Quench: Cool to RT and carefully quench with saturated NH₄Cl solution.

-

Extraction: Extract with EtOAc (3x). Wash organics with LiCl (5% aq) to remove DMF, then Brine.

-

Purification: Silica gel chromatography.

Comparative Data: Leaving Group Efficiency

When designing the synthesis, choosing the right activation method for 1-AdM is crucial.

| Activation Method | Intermediate Formed | Reactivity (SN2) | Stability | Recommended For |

| Appel Reaction | Bromide (-CH₂Br) | High | High | General Alkylation |

| Tosylation | Tosylate (-CH₂OTs) | Moderate | Moderate | Mild Nucleophiles |

| Mesylation | Mesylate (-CH₂OMs) | High | Low (Unstable) | Immediate use only |

| Direct HCl | Chloride (-CH₂Cl) | Low | Very High | Industrial Scale (Harsh) |

Synthetic Workflow Visualization

The following diagram illustrates the conversion of 1-AdM into active antiviral candidates.

Caption: Synthetic pathway transforming 1-AdM into active antiviral agents via bromide activation.

Quality Control & Troubleshooting

Self-Validating the Protocol

-

NMR Check: In Protocol A, the disappearance of the -CH₂OH signal (doublet ~3.2 ppm) and appearance of -CH₂Br (singlet ~3.05 ppm) confirms conversion.

-

Water Content: The Appel reaction is sensitive to moisture. If yield is <50%, check solvent dryness (DCM must be distilled over CaH₂ or from a solvent system).

-

Steric Hindrance: If Protocol B fails (no product), switch solvent to HMPA/THF (caution: toxic) or add 18-Crown-6 ether to activate the nucleophile, as the adamantyl bromide is slow to react.

References

-

Wang, J., et al. (2013). "The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives." Chemical Reviews, 113(5), 3516–3604.[5]

-

Appel, R. (1975). "Tertiary Phosphine/Tetrachloromethane, a Versatile Reagent for Chlorination, Dehydration, and P-N Linkage." Angewandte Chemie International Edition, 14(12), 801-811.

-

Jing, X., et al. (2009). "Structure-Activity Relationships of Adamantane-Based M2 Ion Channel Inhibitors." Bioorganic & Medicinal Chemistry Letters, 19(23), 6733-6737.

-

National Center for Biotechnology Information. (2023). "PubChem Compound Summary for CID 64556, this compound." PubChem.

Sources

- 1. Structure of the Amantadine Binding Site of Influenza M2 Proton Channels In Lipid Bilayers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Tricyclo(3.3.1.1'3,7)dec-1-ylmethanol | C11H18O | CID 64556 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound, 99% 10 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 4. benchchem.com [benchchem.com]

- 5. pubs.acs.org [pubs.acs.org]

Derivatization of 1-Adamantanemethanol for gas chromatography

Application Note: Quantitative Derivatization of 1-Adamantanemethanol for Gas Chromatography

Executive Summary

This compound (1-AdM) is a critical intermediate in the synthesis of adamantane-class antivirals (e.g., Amantadine, Rimantadine) and specialized polymers. While the adamantane cage is highly lipophilic, the primary hydroxyl group introduces polarity that leads to severe peak tailing, irreversible adsorption, and poor quantification in gas chromatography (GC).

This guide details a robust Silylation Protocol using BSTFA + 1% TMCS . Unlike standard primary alcohols, 1-AdM exhibits unique steric bulk due to the diamondoid cage structure, requiring optimized thermal energy to ensure quantitative conversion. This protocol provides a self-validating workflow to transform 1-AdM into its trimethylsilyl (TMS) ether, ensuring symmetric peak shape and high sensitivity.

The Challenge: Steric Bulk vs. Polarity

The 1-AdM molecule presents a "dual-nature" problem for chromatographers:

-

The Cage (Lipophilic): The tricyclic adamantane core is bulky and hydrophobic, normally ideal for non-polar GC columns (e.g., 5% Phenyl).

-

The Hydroxyl (Polar): The -OH group engages in hydrogen bonding with silanol groups in the GC liner and column stationary phase.

Why Standard Methods Fail: Direct injection of 1-AdM often results in broad, tailing peaks. Furthermore, the "cage effect" protects the carbon adjacent to the methanol group, meaning mild silylation reagents (like HMDS) often yield incomplete derivatization, leading to split peaks (native vs. derivatized) and quantification errors.

Chemical Strategy: Catalyzed Silylation

To overcome these issues, we utilize N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) catalyzed by Trimethylchlorosilane (TMCS) .[1]

-

Reagent: BSTFA is a strong silyl donor that reacts with the hydroxyl proton.

-

Catalyst: TMCS (1%) is critical.[2] It acts as a Lewis acid catalyst, increasing the leaving group potential of the amide and ensuring the bulky adamantane structure does not sterically hinder the attack on the silicon atom.

-

Byproducts: The reaction produces volatile byproducts (TMS-trifluoroacetamide) that elute early and do not interfere with the target analyte.[3][4]

Diagram 1: Reaction Mechanism

Visualizing the transformation of 1-AdM to 1-AdM-TMS.

Caption: Silylation mechanism where the hydroxyl hydrogen is replaced by a Trimethylsilyl (TMS) group, facilitated by TMCS catalysis.[1]

Experimental Protocol

Safety Note: BSTFA and TMCS are moisture-sensitive and corrosive. Perform all steps in a fume hood.

Materials

-

Reagent: BSTFA + 1% TMCS (Commercial mix).[1]

-

Solvent: Anhydrous Pyridine (Acts as a solvent and acid scavenger).

-

Internal Standard (IS): Tridecane or Dodecane (Non-reactive hydrocarbon).

Step-by-Step Procedure

-

Preparation of Internal Standard Solution (ISTD):

-

Dissolve Tridecane in anhydrous Pyridine to a concentration of 0.5 mg/mL.

-

-

Sample Weighing:

-

Weigh ~10 mg of 1-AdM into a 2 mL GC crimp-top vial.

-

-

Solvation:

-

Add 1.0 mL of the ISTD/Pyridine solution. Vortex until fully dissolved.

-

-

Derivatization:

-

Add 200 µL of BSTFA + 1% TMCS.

-

Note: A 2:1 molar excess of reagent is required; this volume provides a large excess to drive the reaction.

-

-

Incubation (Critical Step):

-

Cap the vial immediately.

-

Heat at 70°C for 30 minutes.

-

Expert Insight: While primary alcohols react at room temperature, the adamantane cage creates a hydrophobic pocket. Thermal energy ensures 100% conversion and prevents "reaction reversal" inside the GC inlet.

-

-

Analysis:

Diagram 2: Analytical Workflow

Operational flow from sample prep to data acquisition.

Caption: Step-by-step derivatization workflow ensuring complete conversion of the sterically hindered alcohol.

GC-MS Instrument Parameters

The following parameters are optimized to separate the solvent front, the derivatizing reagents, and the adamantane derivative.

| Parameter | Setting | Rationale |

| Inlet | Split / Splitless | Split 20:1 is recommended to prevent column overload and detector saturation. |

| Inlet Temp | 250°C | High enough to volatilize the cage, low enough to prevent thermal degradation. |

| Column | DB-5ms or HP-5ms | 30m x 0.25mm x 0.25µm. (5% Phenyl phase is ideal for adamantanes). |

| Carrier Gas | Helium @ 1.0 mL/min | Constant flow mode for stable retention times. |

| Oven Program | Initial: 60°C (Hold 2 min)Ramp: 15°C/min to 300°CFinal: 300°C (Hold 5 min) | Low initial temp separates volatile reagents. Fast ramp elutes the heavy TMS derivative quickly. |

| Transfer Line | 280°C | Prevents condensation of high-boiling adamantanes. |

| MS Source | EI (70 eV), 230°C | Standard ionization. |

| Scan Range | m/z 40 - 450 | Captures the molecular ion and characteristic fragments. |

Results & Interpretation

Chromatographic Profile

-

Solvent/Reagents (1.5 - 3.0 min): Pyridine, BSTFA, TMS-TFA byproduct.

-

Internal Standard (Tridecane): Elutes mid-run (reference peak).

-

1-AdM-TMS Derivative: Elutes after the internal standard. Peak should be sharp and symmetric (Tailing factor < 1.2).

Mass Spectral Identification

The TMS derivative of this compound (MW 238.4) will display a distinct fragmentation pattern:

-